2-Bromo-5-(trifluoromethyl)benzo[d]oxazole is a synthetic organic compound that belongs to the class of heterocyclic compounds, specifically oxazoles. This compound features a bromine atom and a trifluoromethyl group attached to the benzoxazole ring, which significantly influences its chemical reactivity and biological activity. The unique combination of these substituents enhances its utility in medicinal chemistry and materials science.
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole can be synthesized through various methods, primarily involving bromination reactions of its precursor, 5-(trifluoromethyl)benzo[d]oxazole. The compound is classified as a halogenated heterocyclic compound due to the presence of both bromine and the oxazole ring, which contributes to its distinct chemical properties and potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2-Bromo-5-(trifluoromethyl)benzo[d]oxazole typically involves the following steps:
The molecular structure of 2-Bromo-5-(trifluoromethyl)benzo[d]oxazole can be represented as follows:
The InChI key for this compound is InChI=1S/C9H5BrF3N/c10-8-4-6(9(11,12)13)3-7(8)14-5-15-4/h3-5H,1-2H2
, which provides a unique identifier for chemical databases.
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 2-Bromo-5-(trifluoromethyl)benzo[d]oxazole primarily relates to its interactions with biological targets such as enzymes or receptors:
This compound's ability to modulate enzyme activity makes it a candidate for therapeutic applications.
The chemical reactivity is influenced by both the bromine and trifluoromethyl groups:
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole has several scientific uses:
Ring-expansion reactions offer a streamlined approach to 2-(trifluoromethyl)oxazole scaffolds. A highly optimized method employs 2H-azirines and trifluoroacetic anhydride under mild conditions. The reaction proceeds via nucleophilic addition of trifluoroacetic anhydride to the carbon-nitrogen double bond of 2H-azirines, generating an acylated intermediate that undergoes ring expansion with concomitant trifluoroacetate elimination [2].
Critical parameters for high yield include:
Table 1: Optimization of Ring-Expansion Reaction Conditions
Entry | Solvent | Base (equiv) | TFAA (equiv) | Yield (%) |
---|---|---|---|---|
1 | Dioxane | Triethylamine (1) | 1 | Low |
2 | Dioxane | Triethylamine (1) | 2 | 62 |
3 | Dioxane | Triethylamine (2) | 2 | 90 |
8 | Ethyl acetate | Triethylamine (2) | 2 | 90 |
18 | Ethyl acetate | Triethylamine (2) | 2 | 76* |
*Reaction time reduced to 6 hours [2]
The methodology demonstrates exceptional scalability, with multigram synthesis (2.36 g, 90% yield) confirming industrial applicability. A notable advantage is the direct conversion of products to 3-(trifluoromethyl)-1,2,4-triazines via hydrazinolysis (95% yield), expanding the synthetic utility of this approach [2].
Electrophilic bromination represents the most direct route to 2-bromo-5-(trifluoromethyl)oxazole from preformed oxazole cores. The trifluoromethyl group exerts significant electronic effects that influence both reactivity and regioselectivity:
Table 2: Bromination Reagents and Performance Comparison
Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
N-Bromosuccinimide | Dichloromethane | 0–25°C | 2–4 hours | 85–92 |
Bromine | Acetic acid | 25°C | 1–2 hours | 78–85 |
Dibromohydantoin | Acetonitrile | 40°C | 4–6 hours | 70–75 |
Industrial implementations utilize continuous bromine dosing systems to enhance safety and minimize bromine waste. Post-reaction purification typically involves aqueous workup followed by recrystallization from ethanol/water mixtures, yielding high-purity (>98%) product suitable for pharmaceutical applications [9].
Metal-free syntheses provide cost-effective and environmentally considerate routes to the target molecule. Particularly efficient methods leverage α-amino acids as atom-economical building blocks:
Optimized conditions involve heating equimolar quantities of N-protected glycine and 3-bromo-1,1,1-trifluoropropan-2-one at 110°C for 3 hours without solvent. The reaction proceeds via an unstable 2-imine intermediate that spontaneously cyclizes and aromatizes to yield the target oxazole. This approach circumvents transition metal contaminants problematic for pharmaceutical applications and demonstrates excellent functional group tolerance for ester, nitro, and cyano substituents [8].
Tandem catalytic strategies enable single-pot construction of the trifluoromethyloxazole scaffold with subsequent bromination:
A representative sequence involves:
Table 3: Catalytic Systems for Sequential Functionalization
Catalytic System | Trifluoromethyl Source | Bromination Agent | Overall Yield (%) |
---|---|---|---|
Pd(OAc)₂/XantPhos | CF₃SO₂Na | CuBr₂ | 65 |
CuI/1,10-Phenanthroline | (CF₃CO)₂O | NBS | 58 |
Pd(PPh₃)₄ | TMSCF₃ | Br₂ | 72 |
These catalytic sequences demonstrate excellent compatibility with heteroaryl bromides and enable late-stage diversification for medicinal chemistry applications [3] [7].
Continuous flow technology addresses key limitations in batch synthesis of halogenated heterocycles, particularly exothermic bromination steps and oxygen-sensitive intermediates:
Industrial-scale implementations demonstrate:
A patented continuous process for precursor synthesis specifies:
This technology enables kilogram-scale production of 2-bromo-5-(trifluoromethyl)oxazole with 93% isolated yield and <0.5% regioisomeric impurities, meeting stringent pharmaceutical intermediate specifications [2] [6].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0